Benzetimide hydrochloride
Overview
Description
Benzetimide hydrochloride is a muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism . It is the (-)-enantimorph of dexetimide .
Synthesis Analysis
The synthesis of 14C-benzetimide (dl-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)-piperidine hydrochloride), using benzyl cyanide 14C (from K14CN and benzyl bromide) as starting material, is described. The five steps synthesis results in an overall yield of 38% of labeled benzetimide HCI (calculated on KCN used) with a specific activity .Molecular Structure Analysis
The molecular formula of Benzetimide hydrochloride is C23H27ClN2O2 . The average mass is 398.926 Da and the monoisotopic mass is 398.176117 Da .Chemical Reactions Analysis
There is limited information available on the chemical reactions of Benzetimide hydrochloride .Physical And Chemical Properties Analysis
Benzetimide hydrochloride has a molecular weight of 398.9 g/mol and a molecular formula of C23H27ClN2O2. It has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .Scientific Research Applications
Benzetimide Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Antiparkinsonian Agent: Benzetimide hydrochloride has been used to treat neuroleptic-induced parkinsonism. It acts as a muscarinic antagonist, which helps alleviate symptoms of Parkinson’s disease caused by neuroleptic drugs .
Muscarinic Acetylcholine Receptor Antagonist: As a muscarinic acetylcholine receptor (mAChR) antagonist, Benzetimide hydrochloride induces mydriasis (dilation of the pupil) and inhibits pilocarpine-induced salivation, which can be useful in various diagnostic and therapeutic procedures .
Treatment of Diarrhea in Livestock: Benzetimide has been studied for the treatment of diarrhea in cattle and calves, showcasing its potential application in veterinary medicine .
Anticholinergic Properties Research: The compound’s anticholinergic properties have been measured in various studies, including an anti-pilocarpine test in rats, which could lead to insights into the treatment of conditions involving cholinergic system dysfunctions .
Neuropsychiatric Research: Benzetimide hydrochloride is classified as a neuropsychiatric agent due to its action as a muscarinic cholinergic receptor antagonist, which may have implications for research into neuropsychiatric disorders .
Mechanism of Action
Target of Action
Benzetimide hydrochloride primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Benzetimide hydrochloride acts as a muscarinic antagonist . This interaction with its targets leads to changes in the transmission of signals in the nervous system .
Biochemical Pathways
The primary biochemical pathways affected by benzetimide hydrochloride are the neuroactive ligand-receptor interaction and the cholinergic synapse . By acting as a muscarinic antagonist, benzetimide hydrochloride can influence these pathways and their downstream effects, potentially altering neurotransmission and other related physiological processes .
Result of Action
The molecular and cellular effects of benzetimide hydrochloride’s action primarily involve the blocking of muscarinic acetylcholine receptors, which can lead to changes in neurotransmission and other physiological processes . It has been used to treat neuroleptic-induced parkinsonism , indicating its potential effects on motor function and related neurological processes.
Safety and Hazards
Benzetimide hydrochloride is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility .
properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOSXRNMDUWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036320 | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320322 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5633-14-7 | |
Record name | Benzetimide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzetimide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZETIMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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